Cas no 1805930-05-5 (5-(Aminomethyl)-2-bromo-3-(difluoromethyl)-6-methylpyridine)

5-(Aminomethyl)-2-bromo-3-(difluoromethyl)-6-methylpyridine is a halogenated pyridine derivative featuring a reactive aminomethyl group, a bromo substituent, and a difluoromethyl moiety, making it a versatile intermediate in organic synthesis. The presence of both electron-withdrawing (bromo, difluoromethyl) and electron-donating (aminomethyl) groups enhances its utility in cross-coupling reactions, nucleophilic substitutions, and fluorinated compound synthesis. The difluoromethyl group contributes to improved metabolic stability in pharmaceutical applications, while the aminomethyl functionality allows for further derivatization. This compound is particularly valuable in agrochemical and pharmaceutical research, where selective functionalization and fluorine incorporation are critical. Its well-defined structure ensures reproducibility in synthetic pathways.
5-(Aminomethyl)-2-bromo-3-(difluoromethyl)-6-methylpyridine structure
1805930-05-5 structure
Product Name:5-(Aminomethyl)-2-bromo-3-(difluoromethyl)-6-methylpyridine
CAS No:1805930-05-5
MF:C8H9BrF2N2
MW:251.071267843246
CID:4864254
Update Time:2025-05-23

5-(Aminomethyl)-2-bromo-3-(difluoromethyl)-6-methylpyridine Chemical and Physical Properties

Names and Identifiers

    • 5-(Aminomethyl)-2-bromo-3-(difluoromethyl)-6-methylpyridine
    • Inchi: 1S/C8H9BrF2N2/c1-4-5(3-12)2-6(8(10)11)7(9)13-4/h2,8H,3,12H2,1H3
    • InChI Key: IWDAECCVRUBNQZ-UHFFFAOYSA-N
    • SMILES: BrC1=C(C(F)F)C=C(CN)C(C)=N1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 168
  • XLogP3: 1.8
  • Topological Polar Surface Area: 38.9

5-(Aminomethyl)-2-bromo-3-(difluoromethyl)-6-methylpyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029056382-1g
5-(Aminomethyl)-2-bromo-3-(difluoromethyl)-6-methylpyridine
1805930-05-5 97%
1g
$1,534.70 2022-04-01

5-(Aminomethyl)-2-bromo-3-(difluoromethyl)-6-methylpyridine Related Literature

Additional information on 5-(Aminomethyl)-2-bromo-3-(difluoromethyl)-6-methylpyridine

5-(Aminomethyl)-2-bromo-3-(difluoromethyl)-6-methylpyridine: A Comprehensive Overview

The compound 5-(Aminomethyl)-2-bromo-3-(difluoromethyl)-6-methylpyridine (CAS No. 1805930-05-5) is a highly specialized organic molecule with a complex structure that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its pyridine ring, which serves as the central framework, with various substituents attached at specific positions. The presence of an aminomethyl group at position 5, a bromine atom at position 2, a difluoromethyl group at position 3, and a methyl group at position 6 makes this molecule unique and versatile in its applications.

The synthesis of 5-(Aminomethyl)-2-bromo-3-(difluoromethyl)-6-methylpyridine involves a series of carefully designed reactions that highlight the principles of modern organic synthesis. Researchers have employed methodologies such as nucleophilic aromatic substitution, Friedel-Crafts alkylation, and directed metallation to construct this molecule. The use of transition metal catalysts, particularly palladium-based catalysts, has been pivotal in achieving high yields and selectivity in these reactions. Recent advancements in catalytic asymmetric synthesis have further enhanced the efficiency of producing this compound on an industrial scale.

The structural complexity of 5-(Aminomethyl)-2-bromo-3-(difluoromethyl)-6-methylpyridine endows it with remarkable electronic and steric properties. These properties make it an ideal candidate for applications in drug discovery and development. For instance, the aminomethyl group at position 5 can act as a hydrogen bond donor, enhancing the molecule's bioavailability when incorporated into drug candidates. The bromine atom at position 2 introduces electron-withdrawing effects, which can modulate the reactivity of the pyridine ring in biological systems. Similarly, the difluoromethyl group at position 3 contributes to the molecule's lipophilicity, while the methyl group at position 6 provides steric bulk to optimize molecular interactions.

Recent studies have demonstrated the potential of 5-(Aminomethyl)-2-bromo-3-(difluoromethyl)-6-methylpyridine as a lead compound in the development of novel therapeutics targeting various diseases. For example, researchers have explored its role as a kinase inhibitor in cancer therapy. The molecule's ability to selectively bind to specific kinase domains has shown promise in inhibiting tumor growth and metastasis in preclinical models. Additionally, its application as a ligand in metalloenzyme inhibitors has been investigated, highlighting its potential in treating enzyme-related disorders such as Alzheimer's disease.

In materials science, 5-(Aminomethyl)-2-bromo-3-(difluoromethyl)-6-methylpyridine has been utilized as a building block for constructing advanced materials with tailored properties. Its incorporation into polymer frameworks has led to materials with enhanced thermal stability and mechanical strength. Furthermore, its application in coordination chemistry has enabled the synthesis of metal-organic frameworks (MOFs) with high surface area and porosity, making them suitable for gas storage and catalytic applications.

The environmental impact and safety profile of 5-(Aminomethyl)-2-bromo-3-(difluoromethyl)-6-methylpyridine are critical considerations for its widespread use. Studies have shown that this compound exhibits low toxicity to aquatic organisms under standard testing conditions. However, its degradation pathways under various environmental conditions require further investigation to ensure sustainable practices during its production and disposal.

In conclusion, 5-(Aminomethyl)-2-bromo-3-(difluoromethyl)-6-methylpyridine (CAS No. 1805930-05-5) is a multifaceted compound with immense potential across diverse scientific disciplines. Its unique structure and functional groups make it an invaluable tool for advancing research in drug discovery, materials science, and chemical synthesis. As research continues to uncover new applications and optimize its synthesis pathways, this compound is poised to play an increasingly significant role in shaping future innovations.

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